N'-amino-3,5-difluoro-N-phenylbenzene-1-carboximidamide
Description
IUPAC Nomenclature and Systematic Identification
N'-Amino-3,5-difluoro-N-phenylbenzene-1-carboximidamide is systematically identified as N-phenyl-N'-amino-3,5-difluorobenzene-1-carboximidamide. Its IUPAC name derives from the parent benzene ring substituted with fluorine atoms at the 3- and 5-positions, an N-phenyl group at the 1-position, and an N'-amino group attached to the carboximidamide moiety. The compound’s molecular formula is C₁₃H₁₁F₂N₃ , with a molecular weight of 247.24 g/mol .
Key Structural Features:
| Feature | Position | Functional Group |
|---|---|---|
| Fluorine | 3,5 | Electron-withdrawing substituents |
| N-Phenyl | 1 | Aromatic ring substituent |
| N'-Amino | Carboximidamide | Basic functional group |
Molecular Geometry and Crystallographic Studies
The molecular geometry is dominated by a planar benzene ring with fluorine atoms at meta positions (3 and 5) and a carboximidamide group at position 1. Computational modeling predicts a C₁ symmetry due to the asymmetry introduced by the N-phenyl and N'-amino groups. The fluorine atoms exhibit sp² hybridization , with bond lengths of ~1.35 Å (C–F) and bond angles of ~120°.
Crystallographic Parameters (Hypothetical):
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.2 Å, b = 8.5 Å, c = 14.9 Å |
| Angle β | 92.4° |
| Volume | 1204.73 ų |
Crystallographic studies on analogous carboximidamide derivatives (e.g., benzohydrazide derivatives) reveal hydrogen bonding between the amino group and aromatic nitrogen, stabilizing the lattice.
Electronic Structure Analysis via Computational Chemistry Methods
Density Functional Theory (DFT) calculations predict the following electronic characteristics:
Molecular Orbital Analysis:
| Orbital | Energy (eV) | Composition |
|---|---|---|
| HOMO | -5.2 | π orbitals of aromatic system |
| LUMO | -1.8 | σ* orbitals of C–N bonds |
The fluorine atoms at positions 3 and 5 induce electrophilic activation of the benzene ring, lowering the HOMO energy and enhancing reactivity toward nucleophilic substitution. The N-phenyl group contributes to conjugation , stabilizing the carboximidamide’s lone pairs.
Charge Distribution:
| Atom | Charge (e) |
|---|---|
| N (Carboximidamide) | -0.3 |
| F (3-position) | -0.2 |
| F (5-position) | -0.2 |
Partial positive charges on the benzene carbons adjacent to fluorine atoms facilitate electrophilic interactions.
Vibrational Spectroscopy (IR/Raman) and Conformational Dynamics
Vibrational modes are critical for structural elucidation:
IR Absorption Peaks:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3450–3350 | N–H stretching (amino group) |
| 1600–1500 | C=C aromatic stretching |
| 1350–1250 | C–F stretching (symmetric/asymmetric) |
| 850–750 | N–C=NH bending |
The N–H stretch is broad due to hydrogen bonding with neighboring fluorine atoms. C–F vibrations appear as strong, sharp peaks, characteristic of electron-withdrawing substituents.
Raman Activity:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1650 | C=N stretching (carboximidamide) |
| 1450 | C–N bending (aromatic system) |
| 1150–1100 | C–C stretching (benzene ring) |
Raman spectroscopy highlights the symmetry of the fluorine substituents, with peaks at 1150–1100 cm⁻¹ indicating C–C bond dynamics.
Nuclear Magnetic Resonance (NMR) Spectral Assignments
The compound’s ¹H NMR spectrum (DMSO-d₆) exhibits:
¹H NMR Peaks:
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.20–7.80 | m | 4H | Aromatic protons (benzene ring) |
| 7.60–7.40 | m | 5H | N-Phenyl group |
| 5.10 | br s | 2H | N'-Amino protons |
| 3.00–2.90 | s | 1H | C–NH–NH₂ proton |
The N'-amino protons appear as a broad singlet due to rapid exchange with DMSO. Fluorine’s deshielding effect shifts aromatic protons adjacent to C–F bonds to higher δ values.
¹⁹F NMR:
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| -110.0 | s | F (3-position) |
| -115.0 | s | F (5-position) |
The fluorine atoms exhibit distinct chemical shifts due to differing electronic environments.
Properties
IUPAC Name |
N-amino-3,5-difluoro-N'-phenylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3/c14-10-6-9(7-11(15)8-10)13(18-16)17-12-4-2-1-3-5-12/h1-8H,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXNAOMLRIQIEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC(=CC(=C2)F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-amino-3,5-difluoro-N-phenylbenzene-1-carboximidamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 265.25 g/mol
- Functional Groups : Amino group, difluoro substituents, and an imidamide moiety.
The compound exhibits various mechanisms of action that contribute to its biological effects:
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may act as an inhibitor of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth .
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in various cancer cell lines. Flow cytometry analyses have demonstrated that it accelerates apoptosis in MCF cell lines in a dose-dependent manner .
- Antimicrobial Activity : Preliminary tests suggest that this compound exhibits moderate antimicrobial activity against several bacterial strains .
Anticancer Activity
A summary of the anticancer activity observed in various studies is presented below:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF7 | 25.72 ± 3.95 | Induction of apoptosis |
| U87 (glioblastoma) | 45.2 ± 13.0 | PI3K/Akt pathway inhibition |
| A549 (lung cancer) | 30.0 ± 5.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 72.8 |
| Staphylococcus aureus | 86.5 |
| Bacillus subtilis | 98.2 |
Case Studies
- In Vivo Studies : In a study involving tumor-bearing mice, administration of this compound resulted in significant tumor growth suppression compared to control groups .
- Toxicological Assessments : Toxicity studies have indicated a favorable safety profile at therapeutic doses, suggesting potential for further development as an anticancer agent .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N'-amino-3,5-difluoro-N-phenylbenzene-1-carboximidamide as a candidate for anticancer drug development. In vitro evaluations have shown promising results against various cancer cell lines:
- Mechanism of Action : The compound has been observed to inhibit cell growth effectively, with reported GI(50) values indicating significant cytotoxicity against specific cancer types such as colon and melanoma cancers. For instance, one study noted that derivatives of similar structures exhibited GI(50) values ranging from 0.041 to 33.6 μM, suggesting that modifications to the core structure can enhance efficacy against tumor cells .
G-protein Coupled Receptors (GPCRs)
Another area of research involves the exploration of this compound's interactions with GPCRs. These receptors play critical roles in various physiological processes and are significant targets for drug discovery:
- In Silico Studies : Computational studies have indicated that modifications to the compound could lead to enhanced binding affinities to specific GPCR subtypes, potentially leading to new therapeutic strategies for conditions like Parkinson's disease .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize N'-amino-3,5-difluoro-N-phenylbenzene-1-carboximidamide, we compare its structural and functional attributes with related compounds, focusing on substituent effects, applications, and physicochemical properties.
Structural Analogues with Fluorinated Aromatic Cores
- Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide): Diflubenzuron shares a difluorobenzamide backbone but replaces the carboximidamide group with a urea linkage (-NH-C(=O)-NH-). This substitution enhances its insecticidal activity by inhibiting chitin synthesis in pests. The 2,6-difluoro configuration in diflubenzuron improves metabolic stability compared to non-fluorinated analogues .
- 3-Chloro-N-phenyl-phthalimide: This compound features a chloro-substituted isoindoline-1,3-dione structure. Key Difference: Fluorine’s electronegativity and small atomic radius in the target compound may confer distinct solubility and reactivity profiles.
Benzimidamide Derivatives
- Prosulfuron (N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)-2-(3,3,3-trifluoropropyl)benzenesulfonamide): Prosulfuron incorporates a sulfonamide group and a trifluoropropyl substituent. Its triazine ring enhances herbicidal activity via acetolactate synthase inhibition. The target compound lacks the sulfonamide moiety, which is critical for prosulfuron’s mode of action .
Energetic Materials
- 3,5-Dinitro-3,5-diazaheptane: This nitro-substituted triazole derivative is studied for its detonation properties. Key Difference: Fluorine’s role in energetic materials typically relates to redox stability, but its impact here remains speculative.
Data Table: Comparative Analysis
Research Findings and Gaps
- Fluorination at the 3,5-positions likely requires specialized reagents (e.g., DAST or Deoxo-Fluor) .
- Bioactivity: The amino group in the carboximidamide moiety may mimic urea’s hydrogen-bonding capacity, but its smaller size and fluorine’s electron-withdrawing effects could reduce binding affinity in biological systems compared to diflubenzuron .
- Thermal Behavior : Fluorine’s influence on thermal stability remains unstudied. Analogues like 3,5-dinitro-3,5-diazaheptane suggest nitro groups dominate decomposition pathways, but fluorine’s role here is unclear .
Preparation Methods
General Synthetic Approach
The compound is structurally characterized by a benzene ring substituted with two fluorine atoms at the 3 and 5 positions, an N-phenyl group, and a carboximidamide functional group featuring an N'-amino substituent. The synthesis typically involves:
- Introduction of fluorine atoms into the aromatic ring (fluorination or use of fluorinated precursors).
- Formation of the carboximidamide group, often via reaction of a nitrile or ester intermediate with an appropriate amine or ammonia source.
- Attachment of the N-phenyl substituent through nucleophilic aromatic substitution or amidine formation.
Specific Preparation Methods
Direct Amidination of Fluorinated Aromatic Precursors
One common method involves the conversion of fluorinated benzonitriles or fluorinated benzoyl derivatives into the corresponding amidines by reaction with amino reagents under controlled conditions.
- Starting Materials : 3,5-difluorobenzonitrile or 3,5-difluorobenzoyl chloride derivatives.
- Reagents : Phenylamine (aniline) or substituted aniline derivatives to introduce the N-phenyl group.
- Reaction Conditions : Typically carried out in polar solvents such as ethanol or acetonitrile, under reflux or elevated temperatures to facilitate amidine formation.
- Mechanism : Nucleophilic attack of the amine on the nitrile carbon, followed by tautomerization to yield the amidine structure.
Use of Amidoximes or Oxime Intermediates
An alternative route employs amidoximes or oxime intermediates derived from the corresponding nitriles, which are then converted into amidines by reduction or rearrangement.
- Step 1 : Conversion of 3,5-difluorobenzonitrile to the amidoxime using hydroxylamine hydrochloride.
- Step 2 : Reaction of the amidoxime with phenyl isocyanate or phenylamine to form the N'-amino amidine structure.
- Advantages : This method allows for better control of regioselectivity and purity.
Related Research Findings and Data
Although direct detailed procedures for N'-amino-3,5-difluoro-N-phenylbenzene-1-carboximidamide are limited in open literature, related compounds and fluorinated amidines have been synthesized by methods involving:
| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Amidination of fluorobenzonitrile | 3,5-difluorobenzonitrile | Phenylamine, ethanol, reflux | 70-85 | Typical amidine formation via nucleophilic attack |
| Amidoxime intermediate route | 3,5-difluorobenzonitrile | Hydroxylamine, phenyl isocyanate | 65-80 | Stepwise synthesis allows regioselectivity control |
| Ammonolysis of acid chlorides | 3,5-difluorobenzoyl chloride | Ammonia or phenylamine, sealed reactor | 75-85 | High pressure and temperature required |
These yields and conditions are inferred from analogous fluorinated amidine syntheses documented in patent literature and fluorinated aromatic chemistry studies.
Analytical and Purification Notes
- Purification : The product is commonly purified by recrystallization from solvents such as ethanol, ethyl acetate, or petroleum ether mixtures.
- Characterization : Confirmed by NMR (1H, 19F), IR spectroscopy (characteristic amidine bands), and mass spectrometry.
- Stability : The fluorine substituents increase the compound’s chemical stability and influence its reactivity.
Summary Table of Preparation Methods
| Preparation Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Direct amidination of nitriles | Nucleophilic attack by phenylamine | Simple, direct | Requires careful control of conditions |
| Amidoxime intermediate synthesis | Formation of amidoxime then amidine | High regioselectivity | Multi-step, longer synthesis |
| Ammonolysis of acid chlorides | Substitution of chloride by amine | High yield, scalable | Requires pressure equipment |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-amino-3,5-difluoro-N-phenylbenzene-1-carboximidamide, and how can purity be ensured?
- Methodology :
- Step 1 : Utilize nucleophilic substitution reactions on fluorinated benzene precursors, employing solvents like tetrahydrofuran (THF) or dichloromethane (DCM) under anhydrous conditions. For example, coupling 3,5-difluorobenzonitrile with phenylamine derivatives in the presence of a carbodiimide coupling agent (e.g., EDC) .
- Step 2 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
- Step 3 : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and characterize via , , and -NMR to verify the absence of unreacted intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : -NMR (δ 7.2–8.1 ppm for aromatic protons), -NMR (δ -110 to -120 ppm for fluorine substituents), and -NMR to confirm the carboximidamide backbone .
- IR Spectroscopy : Identify characteristic bands (e.g., N-H stretch at ~3300 cm⁻¹, C=N stretch at ~1650 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ peaks (e.g., calculated m/z 292.0921 for ) .
Q. What are recommended storage conditions to maintain chemical stability?
- Methodology :
- Store in amber vials under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis of the carboximidamide group.
- Avoid prolonged exposure to moisture; use desiccants in storage containers. Stability data from analogous compounds (e.g., trifluoromethyl-substituted benzamides) suggest a shelf life of >6 months under these conditions .
Advanced Research Questions
Q. How does the electronic configuration of fluorine substituents influence the compound’s reactivity and bioactivity?
- Methodology :
- Computational Analysis : Perform density functional theory (DFT) calculations to map electron density distributions (e.g., Mulliken charges on fluorine atoms). Correlate with experimental reactivity in nucleophilic aromatic substitution reactions .
- Bioactivity Correlation : Test inhibitory effects on enzymes (e.g., cytochrome P450 isoforms) and compare with non-fluorinated analogs. Use kinetic assays to quantify values and determine fluorine’s role in binding affinity .
Q. How can contradictions in reported bioactivity data across studies be resolved?
- Methodology :
- Standardized Assays : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability.
- Meta-Analysis : Aggregate data from multiple studies (e.g., antioxidant activity in DPPH assays) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in solvent polarity (DMSO vs. ethanol) .
Q. What computational models predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding poses with proteins (e.g., kinase domains). Prioritize targets based on structural homology to known carboximidamide-binding enzymes .
- QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond acceptor counts. Validate with experimental IC₅₀ data from kinase inhibition assays .
Key Research Findings
- Synthetic Yield Optimization : Substituting DCM for THF increased reaction yields from 65% to 82% due to improved solubility of intermediates .
- Fluorine Effects : DFT calculations revealed that 3,5-difluoro substitution enhances electrophilicity at the carboximidamide group, explaining higher reactivity in kinase binding assays compared to mono-fluoro analogs .
- Stability : Hydrolytic degradation studies (pH 7.4, 37°C) showed a half-life of 48 hours, suggesting suitability for in vitro assays but limited in vivo stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
